18,19-Dihydroangustine
Description
18,19-Dihydroangustine is a monoterpenoid indole alkaloid primarily isolated from plants of the Nauclea genus, including Nauclea officinalis, Nauclea orientalis, and Nauclea latifolia . Structurally, it is characterized by a partially saturated indole scaffold with the molecular formula C₂₀H₁₇N₃O and a molecular weight of 315.374 g/mol . Its biosynthesis involves the enzymatic hydrolysis of 18,19-dihydrovincosamide by β-glucosidase, followed by oxidation with trifluoroacetic acid (TFA) to yield the carbinolamine intermediate, which cyclizes to form 18,19-dihydroangustine .
The compound exhibits notable biological activities, including in vitro antiproliferative effects against cancer cell lines and antimicrobial, antileishmanial, and antifungal properties . Its UV spectrum (in ethanol) shows absorption maxima at 221 nm (logε 4.44), 252 nm (logε 4.15), and 375–395 nm (logε 4.46–4.48), which are critical for analytical identification .
Properties
Molecular Formula |
C20H17N3O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
19-ethyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one |
InChI |
InChI=1S/C20H17N3O/c1-2-12-10-21-11-16-15(12)9-18-19-14(7-8-23(18)20(16)24)13-5-3-4-6-17(13)22-19/h3-6,9-11,22H,2,7-8H2,1H3 |
InChI Key |
VNRIXQKBNOVQCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC2=C1C=C3C4=C(CCN3C2=O)C5=CC=CC=C5N4 |
Synonyms |
18,19-dihydroangustine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- 18,19-Dihydroangustine demonstrates superior antiproliferative activity compared to Angustine, likely due to enhanced stability from hydrogenation .
- 3,14-Dihydroangustine shows stronger antimicrobial effects, suggesting position-specific saturation influences target selectivity .
Spectroscopic and Analytical Differentiation
- UV-Vis Spectroscopy : 18,19-Dihydroangustine is distinguishable by its 375–395 nm absorption (attributed to extended conjugation in the indole system), absent in Angustine and Angustoline .
- NMR Data : The presence of protons at δ 3.2–3.5 ppm (C18–C19) in 18,19-Dihydroangustine contrasts with the deshielded aromatic protons in Angustine (δ 6.8–7.5 ppm) .
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